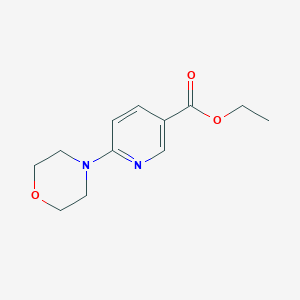

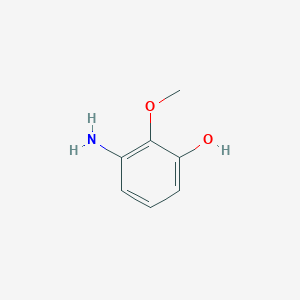

4-羟基-8-氰基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxyquinoline derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The synthesis and functionalization of these compounds have been explored to enhance their utility and efficacy in different applications.

Synthesis Analysis

The synthesis of 4-hydroxyquinoline compounds can be achieved through various methods. A copper-catalyzed intramolecular cyclization reaction of 2-isocyanoacetophenone derivatives has been described to afford 4-hydroxyquinolines chemoselectively. This method is advantageous due to its mild reaction conditions and chemoselectivity, providing a new protocol for constructing these compounds from functionalized isocyanides . Additionally, the synthesis of 4-alkoxy-8-hydroxyquinolines involves a key reaction of selective protection of the hydroxyl group at the 8-position in 4,8-dihydroxyquinoline, followed by alkylation and subsequent removal of the protective group .

Molecular Structure Analysis

The molecular structure of 4-hydroxyquinoline derivatives can be complex and diverse. For instance, the reaction of 4-cyano-1,3-dihydroxy-5,6-7,8-tetrahydroisoquinoline with Vilsmeier reagent leads to the formation of chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with structures confirmed by spectral data and X-ray crystal structure analysis . This highlights the intricate molecular transformations that can occur with 4-hydroxyquinoline derivatives under specific reaction conditions.

Chemical Reactions Analysis

4-Hydroxyquinoline derivatives can undergo various chemical reactions, leading to the formation of different products. For example, the reaction of a tetrahydroisoquinoline derivative with Vilsmeier reagent can yield chlorinated naphthyridines, with the reaction mechanism involving the formation of a chloro aldehyde intermediate . Furthermore, the synthesis of 4-alkoxy-8-hydroxyquinolines demonstrates the ability of these compounds to undergo selective protection and alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyquinoline derivatives can be influenced by their molecular structure and substituents. For instance, the luminescent properties of Zn(II) and Cd(II) complexes derived from cyano-modified 2-substituted 8-hydroxyquinolines have been studied, revealing tunable solid-state emissions from yellow to red. These properties are facilitated by noncovalent interactions such as aromatic π-π stacking and C–H⋯N hydrogen bonds . Additionally, the antiproliferative evaluation of certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives indicates that the position and nature of substituents on the quinoline ring are crucial for their biological activity, with some derivatives showing significant activity against solid cancer cells .

科学研究应用

-

Antimicrobial, Anticancer, and Antifungal Effects

- Field : Medicinal Chemistry

- Application : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

- Methods : The synthesis of 8-HQ derivatives involves various synthetic strategies .

- Results : Numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

-

Cytoprotection

- Field : Neurology

- Application : The 8-hydroxyquinoline pharmacophore scaffold has been shown to possess a range of activities as metal chelation, enzyme inhibition, cytotoxicity, and cytoprotection .

- Methods : A 48-membered Betti-library was constructed by the utilization of formic acid mediated industrial-compatible coupling with sets of aromatic primary amines such as anilines, oxazoles, pyridines, and pyrimidines, with (hetero)aromatic aldehydes and 8-hydroxiquinoline derivatives .

- Results : The best candidates showed potent, nanomolar activity in all test systems and support the need for future studies in animal models of central nervous system (CNS) disorders .

未来方向

Compounds containing the 8-Hydroxyquinoline moiety, such as 4-Hydroxy-8-cyanoquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

属性

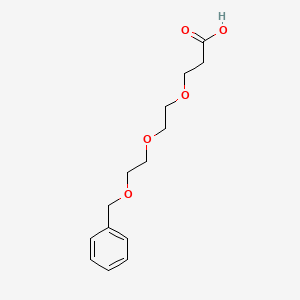

IUPAC Name |

4-oxo-1H-quinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERFNFGHIWLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564078 |

Source

|

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-8-cyanoquinoline | |

CAS RN |

127285-55-6, 848128-91-6 |

Source

|

| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)